molecular formula C16H21NO B1293289 4-(Azetidinomethyl)phenyl cyclopentyl ketone CAS No. 898757-14-7

4-(Azetidinomethyl)phenyl cyclopentyl ketone

Cat. No. B1293289
M. Wt: 243.34 g/mol
InChI Key: MGRCWDOUTMDFID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the enantioselective aza-[4 + 2] cycloaddition of electron-deficient N-sulfonyl-1-aza-1,3-dienes with vinyl ketones, which yields enantioenriched trifluoromethylated tetrahydropyridines . Additionally, cyclization reactions of 4-(3′-butenyl)azetidin-2-one with electrophilic reagents lead to the formation of bicyclic beta-lactams . The synthesis of alpha-amino-alpha'-diazomethyl ketones through the ring opening of substituted cyclopropanones with alkyl azides, followed by cyclization to N-substituted 3-azetidinones, is another relevant method . These methods could potentially be adapted for the synthesis of 4-(Azetidinomethyl)phenyl cyclopentyl ketone.

Molecular Structure Analysis

Conformational analysis of beta-lactam structures, such as (S)-4-(cyclohexoxycarbonyl)-2-azetidinone, has been carried out using quantum mechanical calculations and NMR spectroscopy . These studies reveal preferred structures and intramolecular interactions that could be similar in the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of azetidinones and related structures includes cycloaddition reactions with ketones to form oxazolines and the formation of highly functionalized pyrrolidines and azetidines through Lewis base-catalyzed cycloadditions . These reactions highlight the potential reactivity of the azetidinomethyl group in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-lactams and ketones can be inferred from mass spectrometric identification of isomeric 1-benzoyl-2-azetidinones and the analysis of conformational preferences using spectroscopic methods . These studies provide insights into the stability, fragmentation patterns, and conformational dynamics that could be expected for 4-(Azetidinomethyl)phenyl cyclopentyl ketone.

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(14-4-1-2-5-14)15-8-6-13(7-9-15)12-17-10-3-11-17/h6-9,14H,1-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRCWDOUTMDFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642832
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidinomethyl)phenyl cyclopentyl ketone

CAS RN

898757-14-7
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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